3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide is an organic compound with a complex structure that includes a methoxyphenoxy group, an oxo group, and a di(propan-2-yl)propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the methoxyphenoxy intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the oxo group can yield a secondary alcohol .
Scientific Research Applications
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate the function of receptors by interacting with their binding domains. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-1-en-1-yl phenol: A compound with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a methoxyphenyl group and additional functional groups.
Uniqueness
3-(4-Methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
675120-13-5 |
---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2-oxo-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H23NO4/c1-11(2)17(12(3)4)16(19)15(18)10-21-14-8-6-13(20-5)7-9-14/h6-9,11-12H,10H2,1-5H3 |
InChI Key |
STBYSZLOLLNYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.